Nevadensin

Catalog No.
S537068
CAS No.
10176-66-6
M.F
C18H16O7
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nevadensin

CAS Number

10176-66-6

Product Name

Nevadensin

IUPAC Name

5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3

InChI Key

KRFBMPVGAYGGJE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Nevadensin

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O

The exact mass of the compound Nevadensin is 344.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Nevadensin (CAS 10176-66-6) is a naturally occurring polymethoxyflavone (5,7-dihydroxy-6,8,4'-trimethoxyflavone) primarily sourced as a high-purity analytical standard and enzymatic probe for advanced biochemical research [1]. Unlike common, broadly active flavonoids, Nevadensin is heavily methylated, which significantly increases its lipophilicity and alters its protein-binding profile. In industrial and laboratory procurement, it is highly valued not as a generic antioxidant, but as a highly selective modulator of specific metabolic enzymes—most notably human carboxylesterase 1 (hCE1) and key cytochrome P450 isoforms. Its unique structural configuration makes it a critical reference material for ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, prodrug hydrolysis assays, and herb-drug interaction (HDI) screening.

In ADME/Tox profiling and prodrug metabolism assays, substituting Nevadensin with generic esterase inhibitors (such as bis-p-nitrophenyl phosphate, BNPP) or baseline flavonoids (like quercetin) fundamentally compromises assay resolution [1]. General chemical inhibitors like BNPP indiscriminately block both human carboxylesterase 1 (hCE1) and hCE2, making it impossible to isolate hepatic (hCE1-driven) versus intestinal (hCE2-driven) prodrug hydrolysis pathways. Furthermore, common unmethylated flavonoids lack the specific 6,8,4'-trimethoxy substitution pattern of Nevadensin, which is structurally required to selectively fit the hCE1 binding pocket while avoiding hCE2. Consequently, researchers must procure exact Nevadensin standards to accurately map isoform-specific metabolism and herb-drug interactions without off-target enzymatic interference.

Isoform-Selective Inhibition of Human Carboxylesterase 1 (hCE1)

Nevadensin functions as a highly selective inhibitor of hCE1, a critical enzyme responsible for hepatic drug metabolism and prodrug activation. In vitro assays demonstrate that Nevadensin inhibits hCE1 with an IC50 of 2.64 µM, while exhibiting vastly reduced activity against the intestinal isoform hCE2 (IC50 = 132.8 µM) [1]. This ~50-fold selectivity makes it a vastly superior enzymatic probe compared to non-specific pan-esterase inhibitors like BNPP, which cannot differentiate between these critical metabolic pathways.

Evidence DimensionIsoform-specific IC50 for Carboxylesterase inhibition
Target Compound DataNevadensin hCE1 IC50 = 2.64 µM
Comparator Or BaselinehCE2 IC50 = 132.8 µM (Internal isoform baseline)
Quantified Difference~50-fold greater selectivity for hCE1 over hCE2
ConditionsIn vitro recombinant human carboxylesterase inhibition assays

Enables researchers to precisely isolate hCE1-mediated prodrug metabolism in liver microsome assays without confounding hCE2 interference.

Selective Topoisomerase I Poisoning over Topoisomerase IIα

Beyond its utility in ADME profiling, Nevadensin acts as a selective Topoisomerase I (TOPO I) poison. In human colon carcinoma HT29 cells, exposure to 500 µM Nevadensin significantly increases the amount of TOPO I bound to DNA, triggering targeted DNA damage and apoptosis[1]. Crucially, it exhibits no stabilizing effect on the TOPO IIα/DNA complex, differentiating it from dual-inhibitors or broad-spectrum DNA intercalators that cause widespread, non-specific genomic toxicity.

Evidence DimensionTopoisomerase-DNA complex stabilization
Target Compound DataSignificant stabilization of TOPO I/DNA complex
Comparator Or BaselineTOPO IIα/DNA complex (No stabilizing effect)
Quantified DifferenceComplete selectivity for TOPO I complexation over TOPO IIα
ConditionsIn vitro assay using HT29 human colon carcinoma cell lines (500 µM, 1 h exposure)

Provides a highly specific mechanistic tool for oncology researchers investigating TOPO I-dependent apoptotic pathways without off-target TOPO IIα interference.

Cytochrome P450 (CYP3A4/CYP2D6) Inhibition for Herb-Drug Interaction Modeling

Nevadensin actively inhibits key cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which are responsible for the metabolism of a vast majority of clinical therapeutics [1]. Unlike structurally simpler flavonoids that may only weakly interact with these pathways, Nevadensin's high lipophilicity drives strong CYP binding. In pharmacokinetic screening, its inclusion as a reference standard allows for the precise quantification of metabolic clearance alterations and the prediction of systemic toxicity.

Evidence DimensionCytochrome P450 enzyme inhibition
Target Compound DataActive inhibition of CYP3A4 and CYP2D6
Comparator Or BaselineBaseline uninhibited CYP metabolic clearance
Quantified DifferenceSignificant reduction in CYP3A4/CYP2D6 substrate metabolism
ConditionsIn vitro pharmacokinetic predictive screening models

Essential for ADME/Tox laboratories requiring standardized polymethoxyflavones to map specific CYP-mediated herb-drug interaction networks.

ADME/Tox and Hepatic Prodrug Metabolism Assays

Due to its ~50-fold selectivity for hCE1 over hCE2, Nevadensin is an ideal enzymatic probe for hepatic metabolism studies [1]. It is procured to selectively block hCE1 in liver microsomes, allowing researchers to determine the specific esterase responsible for prodrug activation (e.g., oseltamivir, clopidogrel) without relying on non-specific pan-esterase inhibitors like BNPP.

Preclinical Herb-Drug Interaction (HDI) Screening

As a potent inhibitor of both hCE1 and key CYP enzymes (CYP3A4, CYP2D6), Nevadensin is utilized as a critical reference standard in preclinical HDI screening [1]. It helps pharmacologists quantify how natural polymethoxyflavones alter the bioavailability and clearance of co-administered pharmaceuticals, ensuring accurate safety profiling.

Topoisomerase I-Targeted Oncology Mechanism Studies

Because it selectively poisons TOPO I and increases its binding to DNA without affecting TOPO IIα, Nevadensin is procured for mechanistic oncology assays[2]. It serves as a highly selective tool compound for studying TOPO I-dependent DNA damage and apoptotic pathways in colon carcinoma and other solid tumor models.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

344.08960285 Da

Monoisotopic Mass

344.08960285 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

10176-66-6

Wikipedia

Nevadensin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
1: Al-Subeihi AA, Alhusainy W, Paini A, Punt A, Vervoort J, van Bladeren PJ, Rietjens IM. Inhibition of methyleugenol bioactivation by the herb-based constituent nevadensin and prediction of possible in vivo consequences using physiologically based kinetic modeling. Food Chem Toxicol. 2013 Sep;59:564-71. doi: 10.1016/j.fct.2013.06.043. Epub 2013 Jul 4. PubMed PMID: 23831728.
2: Liu H, Yan C, Li C, Lin L. LC-MS/MS determination of nevadensin in rat plasma and its application in pharmacokinetic studies. J Pharm Biomed Anal. 2013 Feb 23;74:56-61. doi: 10.1016/j.jpba.2012.10.021. Epub 2012 Nov 1. PubMed PMID: 23245233.
3: Alhusainy W, Williams GM, Jeffrey AM, Iatropoulos MJ, Taylor S, Adams TB, Rietjens IM. The natural basil flavonoid nevadensin protects against a methyleugenol-induced marker of hepatocarcinogenicity in male F344 rat. Food Chem Toxicol. 2014 Dec;74:28-34. doi: 10.1016/j.fct.2014.08.016. Epub 2014 Sep 10. PubMed PMID: 25218219.
4: Bernhardt B, Bernáth J, Gere A, Kókai Z, Komáromi B, Tavaszi-Sárosi S, Varga L, Sipos L, Szabó K. The Influence of Cultivars and Phenological Phases on the Accumulation of Nevadensin and Salvigenin in Basil (Ocimum basilicum). Nat Prod Commun. 2015 Oct;10(10):1699-702. PubMed PMID: 26669105.
5: Végh K, Riethmüller E, Hosszú L, Darcsi A, Müller J, Alberti Á, Tóth A, Béni S, Könczöl Á, Balogh GT, Kéry Á. Three newly identified lipophilic flavonoids in Tanacetum parthenium supercritical fluid extract penetrating the Blood-Brain Barrier. J Pharm Biomed Anal. 2018 Feb 5;149:488-493. doi: 10.1016/j.jpba.2017.11.029. Epub 2017 Nov 16. PubMed PMID: 29182998.
6: Alhusainy W, Paini A, Punt A, Louisse J, Spenkelink A, Vervoort J, Delatour T, Scholz G, Schilter B, Adams T, van Bladeren PJ, Rietjens IM. Identification of nevadensin as an important herb-based constituent inhibiting estragole bioactivation and physiology-based biokinetic modeling of its possible in vivo effect. Toxicol Appl Pharmacol. 2010 Jun 1;245(2):179-90. doi: 10.1016/j.taap.2010.02.017. Epub 2010 Mar 11. Erratum in: Toxicol Appl Pharmacol. 2010 Sep 15;247(3):250. PubMed PMID: 20226806.
7: Alhusainy W, Paini A, van den Berg JH, Punt A, Scholz G, Schilter B, van Bladeren PJ, Taylor S, Adams TB, Rietjens IM. In vivo validation and physiologically based biokinetic modeling of the inhibition of SULT-mediated estragole DNA adduct formation in the liver of male Sprague-Dawley rats by the basil flavonoid nevadensin. Mol Nutr Food Res. 2013 Nov;57(11):1969-78. doi: 10.1002/mnfr.201300144. Epub 2013 Jul 26. PubMed PMID: 23894034.
8: Liang C, Zhang X, Diao X, Liao M, Sun Y, Zhang L. Metabolism profiling of nevadensin in vitro and in vivo by UHPLC-Q-TOF-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 May 1;1084:69-79. doi: 10.1016/j.jchromb.2018.03.032. Epub 2018 Mar 16. PubMed PMID: 29573625.
9: Berim A, Gang DR. The roles of a flavone-6-hydroxylase and 7-O-demethylation in the flavone biosynthetic network of sweet basil. J Biol Chem. 2013 Jan 18;288(3):1795-805. doi: 10.1074/jbc.M112.420448. Epub 2012 Nov 26. PubMed PMID: 23184958; PubMed Central PMCID: PMC3548489.
10: Wang YQ, Weng ZM, Dou TY, Hou J, Wang DD, Ding LL, Zou LW, Yu Y, Chen J, Tang H, Ge GB. Nevadensin is a naturally occurring selective inhibitor of human carboxylesterase 1. Int J Biol Macromol. 2018 Dec;120(Pt B):1944-1954. doi: 10.1016/j.ijbiomac.2018.09.178. Epub 2018 Sep 27. PubMed PMID: 30268757.
11: Liu Y, Wagner H, Bauer R. Nevadensin glycosides from Lysionotus pauciflorus. Phytochemistry. 1996 Jul;42(4):1203-5. PubMed PMID: 8688190.
12: Berim A, Gang DR. Characterization of two candidate flavone 8-O-methyltransferases suggests the existence of two potential routes to nevadensin in sweet basil. Phytochemistry. 2013 Aug;92:33-41. doi: 10.1016/j.phytochem.2013.05.001. Epub 2013 Jun 6. PubMed PMID: 23747095.
13: Berim A, Kim MJ, Gang DR. Identification of a unique 2-oxoglutarate-dependent flavone 7-O-demethylase completes the elucidation of the lipophilic flavone network in basil. Plant Cell Physiol. 2015 Jan;56(1):126-36. doi: 10.1093/pcp/pcu152. Epub 2014 Nov 6. PubMed PMID: 25378691.
14: Tong X, Xiao X, Li G. On-line coupling of dynamic microwave-assisted extraction with high-speed counter-current chromatography for continuous isolation of nevadensin from Lyeicnotus pauciflorus Maxim. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Aug 15;879(24):2397-402. doi: 10.1016/j.jchromb.2011.06.035. Epub 2011 Jul 2. PubMed PMID: 21775221.
15: van den Berg SJ, Klaus V, Alhusainy W, Rietjens IM. Matrix-derived combination effect and risk assessment for estragole from basil-containing plant food supplements (PFS). Food Chem Toxicol. 2013 Dec;62:32-40. doi: 10.1016/j.fct.2013.08.019. Epub 2013 Aug 16. PubMed PMID: 23959103.
16: Sestili P, Ismail T, Calcabrini C, Guescini M, Catanzaro E, Turrini E, Layla A, Akhtar S, Fimognari C. The potential effects of Ocimum basilicum on health: a review of pharmacological and toxicological studies. Expert Opin Drug Metab Toxicol. 2018 Jul;14(7):679-692. doi: 10.1080/17425255.2018.1484450. Epub 2018 Jun 11. Review. PubMed PMID: 29865879.
17: Vieira RF, Grayer RJ, Paton AJ. Chemical profiling of Ocimum americanum using external flavonoids. Phytochemistry. 2003 Jul;63(5):555-67. PubMed PMID: 12809716.
18: Luo W, Wen Y, Tu Y, Du H, Li Q, Zhu C, Li Y. A New Flavonoid Glycoside from Lysionotus pauciflorus. Nat Prod Commun. 2016 May;11(5):621-2. PubMed PMID: 27319133.
19: Greenham J, Vassiliades DD, Harborne JB, Williams CA, Eagles J, Grayer RJ, Veitch NC. A distinctive flavonoid chemistry for the anomalous genus Biebersteinia. Phytochemistry. 2001 Jan;56(1):87-91. PubMed PMID: 11198823.
20: Song JY, He XZ, Chen XF, Hu JY, Luo GY, Mo YZ. [Hypotensive effect of nevadensin]. Zhongguo Yao Li Xue Bao. 1985 Jun;6(2):99-102. Chinese. PubMed PMID: 2934957.

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